molecular formula C18H19F3N2O2 B4024274 1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

Cat. No.: B4024274
M. Wt: 352.4 g/mol
InChI Key: HGAAQWAKFXHGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features an indole core, a trifluoroethanone moiety, and an azepane ring

Preparation Methods

The synthesis of 1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole core.

    Attachment of the Trifluoroethanone Moiety: The trifluoroethanone group can be introduced through acylation reactions using trifluoroacetic anhydride or similar reagents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of an indole core, trifluoroethanone moiety, and azepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c19-18(20,21)17(25)14-11-23(15-8-4-3-7-13(14)15)12-16(24)22-9-5-1-2-6-10-22/h3-4,7-8,11H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAAQWAKFXHGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.